Ecbn hcl

Übersicht

Beschreibung

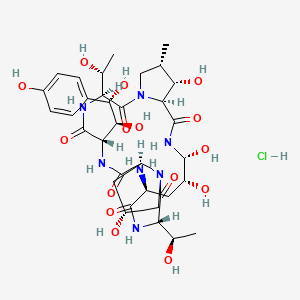

ECBN HCL (A-30912A nucleus hydrochloride) is the reaction product catalyzed by Echinocandin B (ECB) deacylase . It’s a fine chemical that is useful as a building block in organic synthesis .

Synthesis Analysis

ECBN is a fine chemical that is useful as a building block in organic synthesis. It can be used to synthesize a variety of compounds, including research chemicals and reagent . The influence mechanism of the above factors on the key ECB biosynthesis genes was analyzed from the transcriptional level, which provides candidate genes for improving ECB production .

Molecular Structure Analysis

The molecular formula of this compound is C34H51N7O15.HCl . The molecular weight is 834.27 g/mol .

Chemical Reactions Analysis

This compound (A-30912A nucleus hydrochloride) is the reaction product catalyzed by Echinocandin B (ECB) deacylase .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 834.27 g/mol .

Wissenschaftliche Forschungsanwendungen

Treatment of Cerebral Malaria :

- Research conducted by Martins et al. (2013) investigated the use of nimodipine, a drug potentially related to Ecbn hcl, in the treatment of experimental cerebral malaria. The study focused on the efficacy of slow and continuous delivery of nimodipine in increasing survival while minimizing cardiovascular side effects (Martins et al., 2013).

Electrochemotherapy for Malignant Tumors :

- Mir et al. (1998) discussed the use of electrochemotherapy (ECT) in treating cutaneous and subcutaneous tumors. This study provides insights into the efficacy of ECT combined with specific chemotherapeutic agents, which might be relevant to the application of this compound in similar contexts (Mir et al., 1998).

Chemical Biology and Drug Discovery :

- The Emory Chemical Biology Discovery Center (ECBDC), as described by Johns et al. (2014), focuses on accelerating high throughput biology and the translation of biomedical research discoveries into therapeutic targets, potentially including this compound related research (Johns et al., 2014).

- Nucleus (ECBN):

- Zou et al. (2021) explored the functional expression of Echinocandin B deacylase from Actinoplanes utahensis in Escherichia coli, which is critical for producing Echinocandin B nucleus (ECBN), a key intermediate in the manufacture of echinocandin antifungal drugs (Zou et al., 2021).

- Drug Delivery Systems :

- Research on targeted drug delivery utilizing ECM-mimetic materials, as reviewed by Hwang et al. (2020), could be relevant to the formulation and delivery of this compound. This research focuses on the use of extracellular matrix molecules in drug delivery systems, providing insights into innovative methods for drug administration (Hwang et al., 2020).

Wirkmechanismus

Target of Action

ECBN HCL, also known as A-30912A nucleus hydrochloride, is the reaction product catalyzed by Echinocandin B (ECB) deacylase . The primary target of this compound is the key enzyme in the biosynthesis of the fungal cell wall, β-(1,3)-D-glucan synthase . This enzyme plays a crucial role in maintaining the structural integrity and function of the fungal cell wall .

Mode of Action

This compound inhibits the action of β-(1,3)-D-glucan synthase, thereby disrupting the synthesis of the fungal cell wall . This inhibition leads to a weakening of the cell wall structure, causing osmotic instability and ultimately leading to cell death .

Biochemical Pathways

The action of this compound affects the biochemical pathway involved in the synthesis of the fungal cell wall. By inhibiting β-(1,3)-D-glucan synthase, this compound disrupts the production of β-(1,3)-D-glucan, a major component of the fungal cell wall . This disruption affects the integrity of the cell wall, leading to cell lysis and death.

Pharmacokinetics

It’s worth noting that this compound is soluble in water and alcohols, but insoluble in ethers , which could influence its absorption and distribution in the body.

Result of Action

The primary result of this compound’s action is the disruption of the fungal cell wall, leading to cell death . This makes this compound potentially useful in the treatment of fungal infections.

Zukünftige Richtungen

ECBN obtained by the fermentation of Aspergillus nidulans and Aspergillus rugulosus, is known as one of the natural cyclic hexapeptides that have a linoleoyl side chain, which inhibits a crucial enzyme in fungal cell wall biosynthesis, β- (1,3)-d-glucan synthase . This provides a foundation for the improvement of ECB titer by metabolic modification in the future .

Eigenschaften

IUPAC Name |

(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIXKMLIKIOEJP-WJXYPMDHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52ClN7O15 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohepta[b]pyrrol-2(1H)-one, hydrazone](/img/structure/B3345230.png)

![1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3345270.png)